![molecular formula C17H19N5O2 B2545372 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide CAS No. 863447-62-5](/img/structure/B2545372.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to possess a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrazole ring fused to a pyrimidine ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Applications De Recherche Scientifique
Structure-Activity Relationships
A study focused on histamine H4 receptor ligands, specifically 2-aminopyrimidines, included compounds related to 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide. The research aimed to optimize potency through structure-activity relationship (SAR) studies, leading to compounds with significant in vitro potency and anti-inflammatory and antinociceptive activities in animal models. This highlights the compound's relevance in developing treatments targeting histamine receptors for inflammatory and pain conditions (Altenbach et al., 2008).
Antitumor Activity
Another research avenue involves the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including pyrazolo[3,4-d]pyrimidine modifications to enhance bioactive molecule transport through cell barriers. These compounds were assessed for their in vitro anticancer activity across a panel of cell lines, with some showing notable potency. This research underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment strategies (Maftei et al., 2016).
Insecticidal and Antibacterial Potential
The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds for their insecticidal and antimicrobial activities represent another research direction. These compounds, developed through microwave-assisted cyclocondensation, have been tested against various insects and microorganisms, indicating their potential utility in agricultural and medical applications (Deohate & Palaspagar, 2020).
Antiproliferative and Proapoptotic Activities
Research on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Src phosphorylation in cancer cell lines highlights their antiproliferative and proapoptotic activities. These compounds interfere with cancer cell growth by inhibiting Src phosphorylation and promote apoptosis through the inhibition of the anti-apoptotic gene BCL2, suggesting their potential in cancer therapy (Carraro et al., 2006).
Anti-Inflammatory Properties
The synthesis of pyrazolo[1,5-a]pyrimidines and their evaluation for anti-inflammatory properties without ulcerogenic activity presents a promising area of research. These compounds, particularly those with specific substitutions, have shown significant anti-inflammatory effects with a better therapeutic index than traditional drugs, indicating their potential as safer anti-inflammatory agents (Auzzi et al., 1983).
Orientations Futures
The future directions for research on “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide” and related compounds could involve further exploration of their biological activities and potential applications in medical, environmental, and industrial research. Additionally, the development of new synthesis methods and the study of their chemical properties and reactivity could also be areas of future research .
Propriétés
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDPANUZAOXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
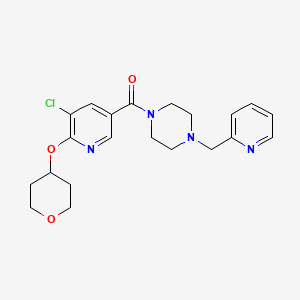
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)
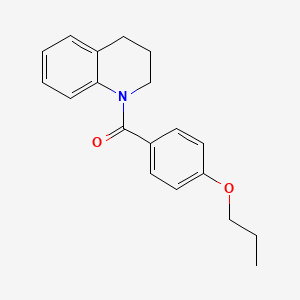
![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)
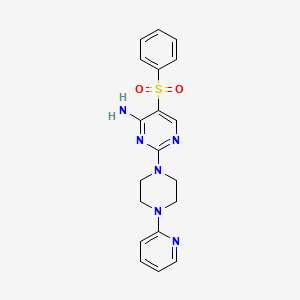
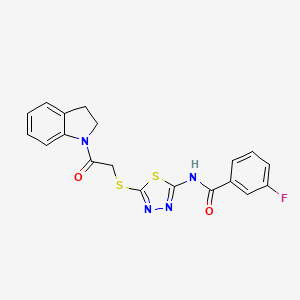
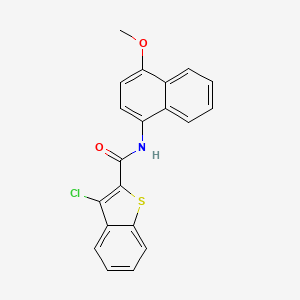
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

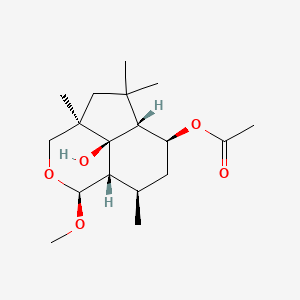
![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)
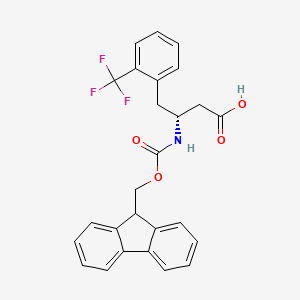
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

